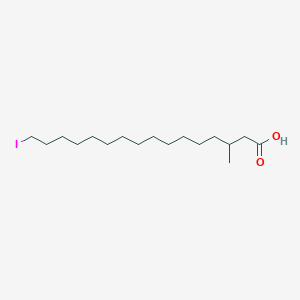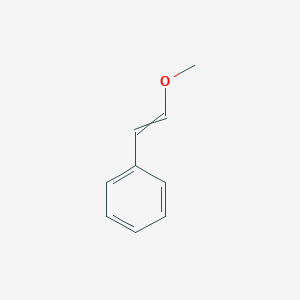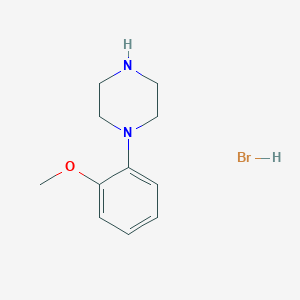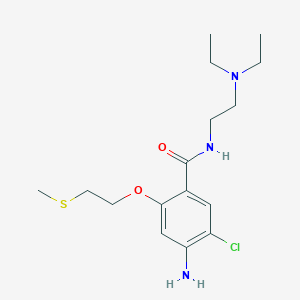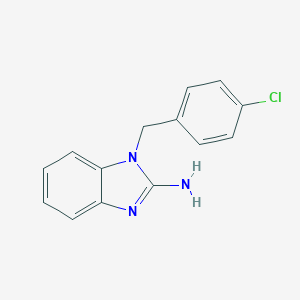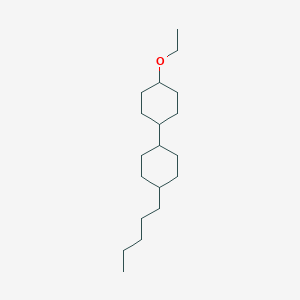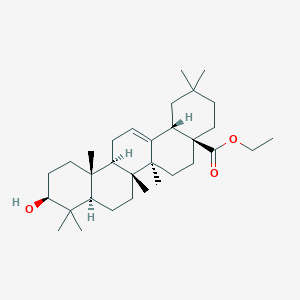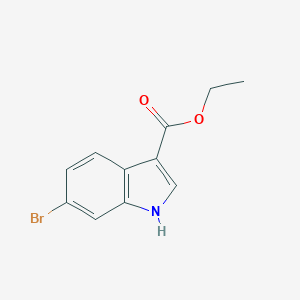
ethyl 6-bromo-1H-indole-3-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
Ethyl 6-bromo-1H-indole-3-carboxylate can be synthesized through various methods, including novel synthesis techniques that serve as intermediates in preparing potential therapeutic agents. For instance, the compound has been synthesized as a useful intermediate in the preparation of potential glycine site antagonists, highlighting its importance in medicinal chemistry (Fabio & Pentassuglia, 1998). Furthermore, research has shown the synthesis of monobrominated ethyl indole-3-carboxylate through bromination, leading to a nearly equimolar mixture of 5- and 6-bromoindoles (Leggetter & Brown, 1960).
Molecular Structure Analysis
The molecular structure of ethyl 6-bromo-1H-indole-3-carboxylate derivatives has been elucidated through crystal structure and Hirshfeld surface analysis. Such studies provide insights into the compound's crystalline form and intermolecular interactions, which are essential for understanding its chemical behavior and potential applications in drug design (Geetha et al., 2017).
Chemical Reactions and Properties
Ethyl 6-bromo-1H-indole-3-carboxylate participates in various chemical reactions, including three-component tandem reactions that involve acid chlorides, terminal alkynes, and ethyl 2-amino-1H-indole-3-carboxylates. These reactions synthesize highly diversified pyrimido[1,2-a]indoles, showcasing the compound's versatility in organic synthesis (Gupta et al., 2011).
Applications De Recherche Scientifique
-
Antiviral Activity
- Field: Pharmacology
- Application: Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
- Method: These compounds were prepared and tested for their inhibitory activity against viruses .
- Results: One of the compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Anti-inflammatory Activity
-
Anticancer Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Anti-Hepatic Activities
- Field: Pharmacology
- Application: Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylates derivatives have been investigated for anti-hepatic activities .
- Method: These compounds are synthesized and then tested for their anti-hepatic properties .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Inhibitors of E. coli MurD Ligase
- Field: Biochemistry
- Application: Indole derivatives have been used as reactants for the preparation of inhibitors of E. coli MurD ligase .
- Method: These compounds are synthesized and then tested for their inhibitory properties against E. coli MurD ligase .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Interleukin-2 Inducible T Cell Kinase Inhibitors
- Field: Immunology
- Application: Indolylindazoles and indolylpyrazolopyridines, which are derivatives of indole, have been used as interleukin-2 inducible T cell kinase inhibitors .
- Method: These compounds are synthesized and then tested for their inhibitory properties against interleukin-2 inducible T cell kinase .
- Results: The specific results or outcomes of these tests are not provided in the source .
-
Antidiabetic Activity
-
Antimalarial Activity
-
Anticholinesterase Activities
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBTDSENHTMLWAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-bromo-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



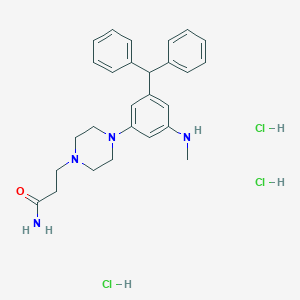
![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)
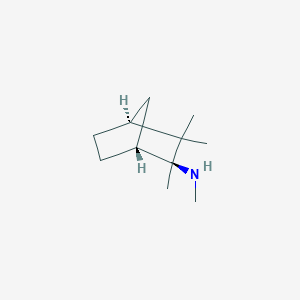
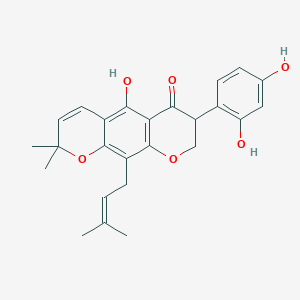
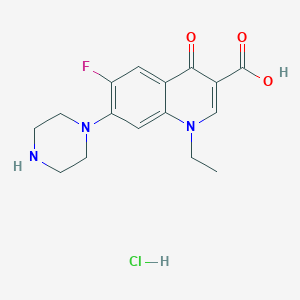
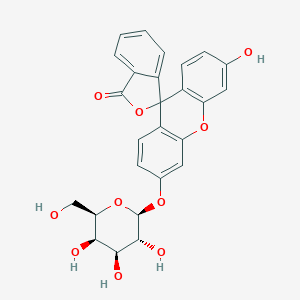
![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)
